N'-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
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Overview
Description
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while substitution reactions may produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide can be compared with other similar compounds, such as:
N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide: This compound has a similar benzothiazole core but differs in its substituents, leading to different chemical and biological properties.
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide: Another benzothiazole derivative with distinct substituents, resulting in unique reactivity and applications.
The uniqueness of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-10-7-5-9(6-8-10)14(20)18-19-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMAWPRGYDKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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